molecular formula C4H6N2O2 B2542142 (2-Aminooxazol-4-yl)methanol CAS No. 191399-20-9

(2-Aminooxazol-4-yl)methanol

Cat. No.: B2542142
CAS No.: 191399-20-9
M. Wt: 114.104
InChI Key: QDLVVOMDEJKTNP-UHFFFAOYSA-N
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Description

(2-Aminooxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring with an amino group at the second position and a hydroxymethyl group at the fourth position.

Mechanism of Action

Target of Action

It is known that 2-aminooxazoles and their derivatives have a broad spectrum of biological activity, indicating they likely interact with multiple targets .

Mode of Action

2-aminooxazoles are associated with antivirus, diuretic, antiphlogistic, antihelminthic, and fungicidal activity . This suggests that (2-Aminooxazol-4-yl)methanol may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound induces a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-oxazoline with formaldehyde under acidic conditions, which leads to the formation of the desired oxazole derivative . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which is a versatile method for constructing oxazole rings .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: (2-Aminooxazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Aminooxazol-4-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Aminooxazol-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the oxazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-amino-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVVOMDEJKTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191399-20-9
Record name (2-aminooxazol-4-yl)methanol
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